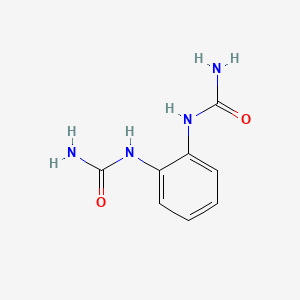
1,3-Di(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-3-pyridinyl-2-propen-1-one is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of two pyridine rings attached to a propenone backbone. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-3-pyridinyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like xylene. The reaction mixture is heated to 140°C for 20 hours, during which methanol is distilled off periodically. The resulting product is then recrystallized from xylene to obtain 1,3-Di-3-pyridinyl-2-propen-1-one as yellow crystals .
Industrial Production Methods
Industrial production methods for 1,3-Di-3-pyridinyl-2-propen-1-one typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-3-pyridinyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1,3-Di-3-pyridinyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as an inhibitor for specific enzymes, such as PFKFB3, which is involved in glycolysis[][4].
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit cancer cell proliferation[][4].
Industry: Utilized in the production of advanced materials and as a precursor for functional materials[][4].
Mechanism of Action
The mechanism of action of 1,3-Di-3-pyridinyl-2-propen-1-one involves its interaction with molecular targets such as enzymes. For instance, it inhibits PFKFB3, an enzyme that regulates glucose metabolism. By inhibiting this enzyme, the compound reduces glycolysis, which in turn affects cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
Comparison with Similar Compounds
1,3-Di-3-pyridinyl-2-propen-1-one can be compared with similar compounds such as:
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one:
1,3-Di(2-pyridyl)-1,3-propanedione: Used in fluorogenic labeling and has applications in analytical chemistry.
Uniqueness
1,3-Di-3-pyridinyl-2-propen-1-one is unique due to its dual pyridine structure, which provides specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(E)-1,3-dipyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-4-2-8-15-10-12)6-5-11-3-1-7-14-9-11/h1-10H/b6-5+ |
InChI Key |
KXLMRYRHYQJMHE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
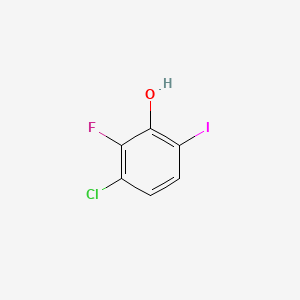
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

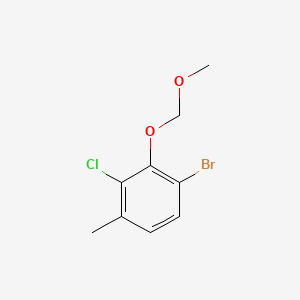
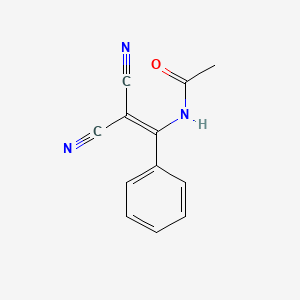
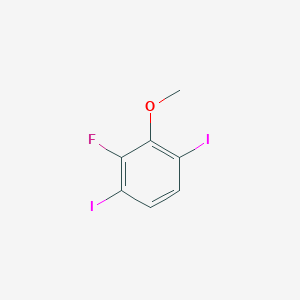
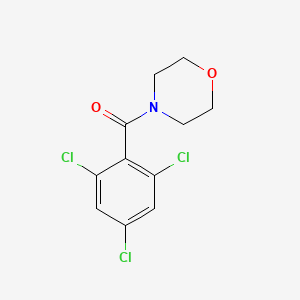

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)

